![molecular formula C6H11ClN2O B1403716 4-Hydroxypiperidine-4-carbonitrile hydrochloride CAS No. 1375472-85-7](/img/structure/B1403716.png)
4-Hydroxypiperidine-4-carbonitrile hydrochloride
Overview
Description
4-Hydroxypiperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H11ClN2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group and a nitrile group on the piperidine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypiperidine-4-carbonitrile hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyl and nitrile groups. One common method involves the reaction of 4-piperidone with hydroxylamine hydrochloride to form 4-hydroxy-4-piperidone, which is then reacted with cyanogen bromide to introduce the nitrile group. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypiperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine group.
Substitution: The hydroxyl and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the hydroxyl or nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-oxopiperidine-4-carbonitrile.
Reduction: Formation of 4-hydroxypiperidine-4-amine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis:
- Used in synthesizing complex organic molecules due to its functional groups that allow for various chemical transformations including oxidation, reduction, and substitution reactions.
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts hydroxyl to carbonyl | Potassium permanganate |
Reduction | Converts nitrile to amine | Lithium aluminum hydride |
Substitution | Nucleophilic reactions at hydroxyl or nitrile groups | Amines, alcohols |
Biology
- Enzyme Mechanisms and Protein-Ligand Interactions:
- Investigated for its role in modulating enzyme activities through hydrogen bonding interactions with active sites of enzymes.
Medicine
- Therapeutic Potential:
- Explored as a precursor for drug development due to its potential biological activities including:
- Antinociceptive effects (pain relief).
- Anticancer properties demonstrated in various cancer cell lines.
- Neuroprotective effects enhancing cognitive function by inhibiting acetylcholinesterase activity.
- Explored as a precursor for drug development due to its potential biological activities including:
Case Studies
-
Antinociceptive Study:
- In animal models, administration of 4-hydroxypiperidine-4-carbonitrile hydrochloride resulted in significant pain response reductions compared to control groups, suggesting its potential as an analgesic agent.
-
Cancer Cell Line Evaluation:
- In vitro studies on FaDu hypopharyngeal tumor cells showed that the compound induced apoptosis more effectively than conventional treatments, indicating its potential as an anticancer drug.
-
Neuroprotection Assessment:
- Tests indicated that the compound could enhance cognitive function in rodent models by inhibiting acetylcholinesterase activity, supporting its role as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 4-Hydroxypiperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: Lacks the nitrile group, making it less versatile in certain chemical reactions.
4-Piperidone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
4-Hydroxypiperidine-4-amine: Formed by the reduction of the nitrile group, with distinct chemical properties.
Uniqueness
4-Hydroxypiperidine-4-carbonitrile hydrochloride is unique due to the presence of both hydroxyl and nitrile groups on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Biological Activity
4-Hydroxypiperidine-4-carbonitrile hydrochloride (CAS No. 1375472-85-7) is a chemical compound characterized by its piperidine structure, featuring a hydroxyl group and a carbonitrile group at the fourth carbon position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antinociceptive, anticancer, and neuroprotective effects.
- Molecular Formula : C6H10ClN3O
- Molecular Weight : Approximately 162.62 g/mol
- Appearance : White to yellow crystalline powder
- Solubility : Soluble in water and organic solvents
Antinociceptive Activity
Research indicates that this compound exhibits significant antinociceptive properties , which can be beneficial in pain management. The compound's mechanism involves the modulation of pain pathways, potentially through the inhibition of specific receptors involved in nociception.
Anticancer Properties
Studies have shown that derivatives of piperidine, including this compound, may possess anticancer activity. For instance, piperidine derivatives have been evaluated for their cytotoxic effects in various cancer cell lines. One study highlighted that certain piperidine compounds demonstrated better cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents like bleomycin .
Compound Name | Activity | Reference |
---|---|---|
This compound | Anticancer activity | |
Piperidine derivatives | Cytotoxicity in cancer cells |
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. Research suggests that it may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels in the brain, thereby enhancing cognitive function and potentially offering therapeutic benefits for conditions like Alzheimer's disease .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pain perception and cognitive functions.
- Enzyme Inhibition : It has shown potential in inhibiting AChE and butyrylcholinesterase (BuChE), which are associated with neurodegenerative diseases .
Case Studies
- Antinociceptive Study : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups. The results suggest its potential as a new analgesic agent.
- Cancer Cell Line Evaluation : In vitro studies on FaDu hypopharyngeal tumor cells revealed that the compound induced apoptosis more effectively than conventional treatments, indicating its potential as an anticancer drug .
- Neuroprotection Assessment : A series of tests showed that the compound could enhance cognitive function in rodent models by inhibiting AChE activity, thus supporting its role as a neuroprotective agent .
Properties
IUPAC Name |
4-hydroxypiperidine-4-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c7-5-6(9)1-3-8-4-2-6;/h8-9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFNTSJXZMIFTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375472-85-7 | |
Record name | 4-Piperidinecarbonitrile, 4-hydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-hydroxypiperidine-4-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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